molecular formula C20H24N2O3S B2370405 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946349-67-3

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2370405
CAS No.: 946349-67-3
M. Wt: 372.48
InChI Key: NQRSQMKAOZQSCS-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound It is characterized by the presence of a tetrahydroquinoline core, a propionyl group, a methanesulfonamide group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Propionyl Group: The tetrahydroquinoline core can be acylated using propionyl chloride in the presence of a base such as pyridine.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.

    Addition of the Tolyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide: Similar structure but with an acetyl group instead of a propionyl group.

Uniqueness

The uniqueness of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-20(23)22-11-5-8-17-9-10-18(13-19(17)22)21-26(24,25)14-16-7-4-6-15(2)12-16/h4,6-7,9-10,12-13,21H,3,5,8,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRSQMKAOZQSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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